molecular formula C15H26N2OS B6506242 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane CAS No. 1421498-25-0

4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane

Cat. No. B6506242
CAS RN: 1421498-25-0
M. Wt: 282.4 g/mol
InChI Key: ZQGJIRBYVPHFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane, also known as 4-CPPT, is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a member of the thiazepane family, a group of compounds that have been found to have a wide range of biological activities. 4-CPPT is a relatively new compound, and its properties are still being explored.

Scientific Research Applications

4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-cancer properties, and is being studied as a potential therapeutic agent. In addition, 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane has been found to have antioxidant, anti-allergic, and anti-tumor activities, as well as potential applications in the treatment of diabetes and obesity. In addition, 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane has been used in the synthesis of other compounds and as a model compound for studying the structure and reactivity of thiazepanes.

Mechanism of Action

The exact mechanism of action of 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of enzymes involved in inflammation and cancer. In addition, 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane is thought to act as an antioxidant and to interfere with the production of reactive oxygen species. Furthermore, 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane is believed to act as an agonist of the PPAR-gamma receptor, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane has been found to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and to have anti-cancer properties. In addition, 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane has been found to have antioxidant, anti-allergic, and anti-tumor activities. Furthermore, 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane has been found to reduce the production of reactive oxygen species and to act as an agonist of the PPAR-gamma receptor.

Advantages and Limitations for Lab Experiments

The use of 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and it has a wide range of biological activities. In addition, it has been found to be relatively non-toxic and to have low levels of side effects. However, there are some limitations to the use of 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane in laboratory experiments. For example, the exact mechanism of action is not yet fully understood, and the compound has not been extensively studied in humans.

Future Directions

There are several potential future directions for the study of 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane. First, further research is needed to better understand the exact mechanism of action and the biochemical and physiological effects of the compound. In addition, further studies are needed to explore the potential therapeutic applications of 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane, including its potential use as an anti-cancer and anti-inflammatory agent. Furthermore, further research is needed to explore the potential applications of 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane in the synthesis of other compounds and in the study of thiazepane structure and reactivity. Finally, further studies are needed to explore the potential side effects and toxicity of 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane.

Synthesis Methods

4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane can be synthesized from readily available starting materials. The synthesis involves a condensation reaction between a piperidine derivative and an aldehyde, followed by a Wittig reaction. This reaction produces a cyclopropanecarbonyl piperidine which is then converted to the desired 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane. The synthesis has been successfully demonstrated in several laboratories and is relatively straightforward.

properties

IUPAC Name

cyclopropyl-[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2OS/c18-15(13-5-6-13)17-9-4-10-19-12-14(17)11-16-7-2-1-3-8-16/h13-14H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGJIRBYVPHFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CSCCCN2C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane

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